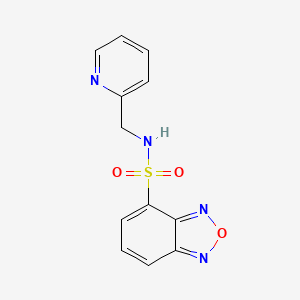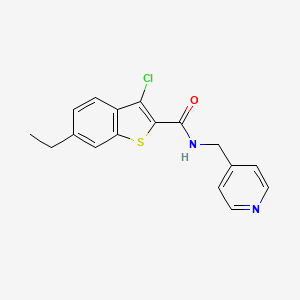![molecular formula C20H23NO5S B11122272 5-({4-(3-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B11122272.png)
5-({4-(3-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(3-METHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound with a unique structure that includes a thiophene ring, a carbamoyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-METHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Propan-2-yloxycarbonyl Group: This can be done using esterification reactions.
Formation of the Carbamoyl Group: This step typically involves the reaction of an amine with a carbonyl compound.
Attachment of the Butanoic Acid Moiety: This can be achieved through ester hydrolysis or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-METHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-{[4-(3-METHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[4-(3-METHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylpropanoic Acid: Similar structure but lacks the thiophene and carbamoyl groups.
Thiophene-2-carboxylic Acid: Contains the thiophene ring but lacks the methylphenyl and carbamoyl groups.
Propan-2-yloxycarbonylthiophene: Contains the thiophene and propan-2-yloxycarbonyl groups but lacks the methylphenyl and butanoic acid moieties.
Uniqueness
4-{[4-(3-METHYLPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H23NO5S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
5-[[4-(3-methylphenyl)-3-propan-2-yloxycarbonylthiophen-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H23NO5S/c1-12(2)26-20(25)18-15(14-7-4-6-13(3)10-14)11-27-19(18)21-16(22)8-5-9-17(23)24/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
PPEVVMNARUWNPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide](/img/structure/B11122196.png)
![2-[(furan-2-ylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11122213.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11122228.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11122233.png)
![6-imino-7-[(4-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11122236.png)

![(2Z)-6-benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11122241.png)
![2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B11122242.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-amide](/img/structure/B11122250.png)
![4-(decyloxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11122256.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11122257.png)

![4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11122266.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122276.png)
